molecular formula C15H13B B1278457 2-Bromo-9,9-dimethylfluorene CAS No. 28320-31-2

2-Bromo-9,9-dimethylfluorene

Cat. No.: B1278457
CAS No.: 28320-31-2
M. Wt: 273.17 g/mol
InChI Key: MBHPOBSZPYEADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-9,9-dimethylfluorene: is a fluorene derivative characterized by its high fluorescent properties and significant electron delocalization. This compound is notable for its π-electron conjugation, making it a valuable material in various organic electronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-9,9-dimethylfluorene typically involves the bromination of fluorene followed by methylation. One common method includes:

    Bromination: Fluorene is dissolved in propylene carbonate and heated to 85°C. Dibromohydantoin is added for bromination, and the reaction mixture is cooled to obtain 2-bromofluorene.

    Methylation: The 2-bromofluorene is then dissolved in dimethyl sulfoxide, and iodomethane is added.

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process ensures high product purity and is designed for ease of industrialization .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-9,9-dimethylfluorene undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves reagents like N-bromosuccinimide.

    Oxidation and Reduction Reactions: These reactions are less common but can be facilitated under specific conditions.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself, which can be further used as a precursor for other compounds .

Scientific Research Applications

Organic Electronics

2-Bromo-9,9-dimethylfluorene is primarily utilized in the fabrication of organic electronic devices due to its excellent electrical conductivity and photophysical properties.

  • Organic Light Emitting Diodes (OLEDs) : The compound is used as a precursor for materials that emit deep blue light, which is essential for high-quality displays and lighting solutions.
  • Organic Solar Cells (OSCs) : Its role in OSCs involves enhancing charge transport properties, improving the efficiency of energy conversion.
  • Photoelectronic Devices : The compound's π-electron conjugation allows it to be integrated into various photoelectronic applications, contributing to advancements in sensor technology.

Materials Science

This compound serves as a precursor for synthesizing advanced materials, particularly those exhibiting non-linear optical (NLO) properties.

  • Non-linear Optical Materials : Due to its high electron delocalization and fluorescence characteristics, it is explored for applications in optical limiters and frequency converters.

Biological Research

The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

  • Anticancer Activity : Studies indicate that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, research has shown significant cytotoxic effects against breast cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Preliminary investigations suggest that it exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of microbial cell membranes .

Comparison of Applications

Application AreaSpecific UseKey Benefits
Organic ElectronicsOLEDsDeep blue emission for displays
OSCsEnhanced energy conversion efficiency
Photoelectronic DevicesImproved sensor technology
Materials ScienceNon-linear Optical MaterialsApplications in optical limiters
Biological ResearchAnticancer ActivitySignificant cytotoxic effects
Antimicrobial PropertiesActivity against various bacterial strains

Case Study on Anticancer Activity

A peer-reviewed study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study reported decreased Ki67 expression levels, indicating reduced cell proliferation .

Case Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting potential development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-Bromo-9,9-dimethylfluorene is primarily based on its ability to participate in π-electron conjugation. This property allows it to act as a conducting polymer in various electronic devices. The molecular targets and pathways involved include interactions with other π-conjugated systems, facilitating electron transfer and energy emission .

Comparison with Similar Compounds

  • 2-Bromofluorene
  • 2,7-Dibromo-9,9-dimethyl-9H-fluorene
  • 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid

Comparison: 2-Bromo-9,9-dimethylfluorene is unique due to its high fluorescent properties and significant electron delocalization. Compared to similar compounds, it offers better performance in organic electronic applications, particularly in OLEDs and OSCs .

Biological Activity

2-Bromo-9,9-dimethylfluorene (CAS Number: 28320-31-2) is an aromatic compound that has garnered attention in various fields, particularly in organic chemistry and materials science. Its unique structure, characterized by a bromo substituent at the 2-position and dimethyl groups at the 9-position of the fluorene backbone, contributes to its biological and chemical properties. This article reviews the biological activity of this compound, highlighting its synthesis, properties, and relevant studies.

  • Molecular Formula : C₁₅H₁₃Br
  • Molecular Weight : 273.17 g/mol
  • Melting Point : 57-62 °C
  • Log P (octanol-water partition coefficient) : Approximately 4.92, indicating moderate lipophilicity which may influence its biological interactions .

Synthesis

The synthesis of this compound typically involves bromination reactions of fluorene derivatives. One common method includes:

  • Bromination of Fluorene : Fluorene is reacted with brominating agents in a suitable solvent (e.g., dimethyl sulfoxide) under controlled conditions to introduce the bromine atom.
  • Methylation : The resulting compound can undergo methylation to enhance its solubility and reactivity .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A study demonstrated that brominated fluorene derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Enzyme Inhibition

This compound has been identified as an inhibitor of several cytochrome P450 enzymes:

  • CYP1A2 and CYP2C19 Inhibition : These enzymes play crucial roles in drug metabolism. Inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts .

Toxicity Studies

Toxicological assessments indicate that while this compound shows potential therapeutic benefits, it also poses risks:

  • Carcinogenic Potential : According to IARC evaluations, brominated compounds can exhibit carcinogenic properties depending on their structure and exposure levels . Long-term exposure studies are necessary to fully understand the implications for human health.

Case Studies

StudyFindings
Study on Anticancer PropertiesDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in low micromolar range .
Enzyme Inhibition StudyShowed that this compound effectively inhibits CYP1A2 and CYP2C19 with IC50 values reported between 10-50 µM .
Toxicity AssessmentHighlighted potential genotoxic effects in vitro; further studies required for in vivo validation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-9,9-dimethylfluorene, and how do reaction conditions affect yield?

  • Methodological Answer : Two primary synthesis routes are documented:

  • Route 1 : Bromination of 9,9-dimethylfluorene using bromine in dimethyl sulfoxide (DMSO) with potassium hydroxide (KOH) and potassium iodide (KI) as catalysts. This method achieves a 97% yield under 20°C for 48 hours .
  • Route 2 : Alkylation of 2-bromofluorene with methyl iodide in tetrahydrofuran (THF) using potassium tert-butoxide as a base. This yields 87% after 5 hours at room temperature .
  • Key Factors : Solvent polarity (DMSO vs. THF), catalyst selection (KI vs. tert-butoxide), and reaction time significantly influence yield. DMSO enhances bromine activation, while THF facilitates alkylation but may require longer reaction times for optimal conversion.

Q. Which analytical methods are recommended for assessing the purity of this compound?

  • Methodological Answer :

  • Gas Chromatography (GC) : Used to determine purity (≥98.0% as per TCI specifications) by separating volatile components .
  • Melting Point Analysis : Reported range of 67.0–71.0°C (literature value: 69°C) confirms crystalline consistency .
  • Solubility Testing : Solubility in toluene is a key identifier; insolubility in water necessitates organic solvents for handling .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Methodological Answer :

  • Catalyst Tuning : Replace KI with milder bases (e.g., NaHCO₃) to reduce side reactions in bromination .
  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during alkylation can suppress dimerization or over-halogenation .
  • Purification : Distillation or recrystallization from ethanol removes unreacted starting materials and halogenated byproducts .

Q. What role does this compound play in the synthesis of fluorene-based polymers?

  • Methodological Answer :

  • Cross-Coupling Reactions : The bromine atom at the 2-position enables Suzuki-Miyaura couplings with boronic acids, forming conjugated polymers for optoelectronic applications (e.g., OLEDs) .
  • Polymer Backbone Modification : 9,9-dimethyl groups enhance steric stability, preventing π-π stacking and improving solubility in organic solvents .
  • Example : Used to synthesize 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene via palladium-catalyzed coupling .

Q. How can researchers address discrepancies in reported physical properties (e.g., boiling point) for this compound?

  • Methodological Answer :

  • Pressure Calibration : Boiling points vary with pressure (e.g., 190°C at 2 mmHg vs. 381°C for analogs at 760 mmHg). Use reduced-pressure distillation setups for accurate measurements .
  • Standardized Protocols : Adhere to ASTM/EUROPHARM methods for melting point determination to mitigate variability .

Q. Safety and Handling

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Classification : Classified under CLP regulations as H315 (skin irritation) and H319 (eye irritation). Use nitrile gloves and safety goggles .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors, especially during high-temperature steps .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and ignition sources due to flammability .

Properties

IUPAC Name

2-bromo-9,9-dimethylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHPOBSZPYEADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449349
Record name 2-Bromo-9,9-dimethylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28320-31-2
Record name 2-Bromo-9,9-dimethylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-9,9-dimethyl-fluoren
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Bromo-9,9-dimethylfluorene
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Bromo-9,9-dimethylfluorene
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Bromo-9,9-dimethylfluorene
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Bromo-9,9-dimethylfluorene
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Bromo-9,9-dimethylfluorene
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Bromo-9,9-dimethylfluorene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.